4-(4-Butanoylphenyl)pentanoic acid
Description
4-(4-Butanoylphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 4-butanoylphenyl group at the fourth carbon. The butanoylphenyl moiety introduces lipophilicity and aromaticity, which may influence solubility, reactivity, and biological activity compared to simpler pentanoic acid derivatives .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(4-butanoylphenyl)pentanoic acid |
InChI |
InChI=1S/C15H20O3/c1-3-4-14(16)13-8-6-12(7-9-13)11(2)5-10-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18) |
InChI Key |
BVZYDHQOQXNBHL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)C(C)CCC(=O)O |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butanoylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylpentanoic acid with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butanoylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Butanoylphenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Butanoylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl ring and butyryl group contribute to the compound’s overall hydrophobicity and can influence its binding affinity to various targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-(4-Butanoylphenyl)pentanoic acid with structurally related compounds from the evidence:
Key Differences in Reactivity and Function
Substituent Effects: The butanoylphenyl group in this compound enhances lipophilicity compared to polar derivatives like glycosylated pentanoic acids (e.g., compound 15 in ) . This property could improve membrane permeability in drug candidates. Electron-Withdrawing Groups: Compounds like 4-cyano derivatives () exhibit altered acidity (lower pKa) due to the cyano group’s electron-withdrawing effect, whereas the butanoyl group may act as a mild electron donor .
Biological Activity: Glycosylated pentanoic acids () are linked to plant defense mechanisms, while sulfonamide-containing analogs () are explored for enzyme inhibition . The butanoylphenyl variant’s bioactivity remains speculative but may align with anti-inflammatory or anticancer roles, akin to other aromatic carboxylic acids.
Synthetic Utility: The dodecylthio-substituted pentanoic acid () serves as a chain-transfer agent in polymer chemistry, whereas this compound could act as a building block for liquid crystals or surfactants due to its aromatic and aliphatic balance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
